(3AR,7aR)-octahydro-1H-indole is a bicyclic organic compound with the molecular formula . This compound is a saturated derivative of indole, characterized by a fully hydrogenated indole ring system. It is known for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound has garnered interest due to its structural features that may confer biological activity, making it a subject of research in various scientific fields, including pharmacology and organic chemistry.
(3AR,7aR)-octahydro-1H-indole is classified under nitrogen-containing heterocycles. It is often synthesized from indole derivatives through hydrogenation processes. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established synthetic routes.
The synthesis of (3AR,7aR)-octahydro-1H-indole typically involves the catalytic hydrogenation of indole or its derivatives. The reaction can be summarized as follows:
The molecular structure of (3AR,7aR)-octahydro-1H-indole features a bicyclic framework with one nitrogen atom integrated into the ring system. The compound's stereochemistry is crucial for its biological activity and is defined by the specific arrangement of substituents around the ring.
(3AR,7aR)-octahydro-1H-indole can participate in several types of chemical reactions:
The mechanism of action for (3AR,7aR)-octahydro-1H-indole involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets:
(3AR,7aR)-octahydro-1H-indole has several notable scientific applications:
The (3aR,7aR)-octahydro-1H-indole scaffold represents a fully saturated bicyclic heterocycle with distinctive stereochemical features. Its core structure consists of a fused six-membered cyclohexane ring and a five-membered pyrrolidine ring, sharing a bond between C3a and C7a carbon atoms. This configuration results in a rigid, non-planar system that exhibits significant conformational constraints compared to monocyclic or aromatic counterparts. The stereochemical designation "3aR,7aR" specifies the absolute configuration at the two bridgehead carbon atoms, which are chiral centers critical for three-dimensional orientation [1] [6].
The stereochemical complexity of this system is evidenced by the existence of eight possible stereoisomers (four diastereomeric pairs of enantiomers), each with distinct physicochemical properties. The (3aR,7aR) configuration positions substituents in specific spatial orientations that profoundly influence molecular recognition and reactivity. For example, in the carboxylic acid derivative (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid (Oic), the carboxyl group at C2 adopts a pseudo-equatorial orientation that minimizes steric interactions with the fused cyclohexane ring, enabling its function as a conformationally restricted proline analogue in medicinal chemistry [6] [10]. This stereospecific arrangement creates a characteristic γ-turn propensity in peptide backbones, stabilizing secondary structures through intramolecular hydrogen bonding [6].
Table 1: Stereochemical Variants of Octahydro-1H-Indole-2-Carboxylic Acid
Stereochemistry | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
(2S,3aR,7aR) | 145513-90-2 | C₉H₁₅NO₂ | ACE inhibitor intermediates |
(2R,3aR,7aR) | 108507-42-2 | C₉H₁₅NO₂ | Bradykinin antagonists |
rel-(2R,3aR,7aR) | 80828-13-3 | C₉H₁₅NO₂ | Research applications |
rac-(3aR,7aR) | CID 11320939 | C₈H₁₅N | Synthetic building block |
Traditional catalytic hydrogenation of indole precursors remains a practical approach to the saturated framework, albeit with stereochemical limitations. The reduction of ethyl indole-2-carboxylate typically employs palladium on carbon (Pd/C) under hydrogen pressures of 50-100 psi in polar solvents like methanol or acetic acid. This process generates a complex mixture of stereoisomers at the C3a and C7a positions, with the (3aR,7aR) isomer typically predominating under optimized conditions due to thermodynamic stability considerations. Post-synthesis diastereomeric separation via fractional crystallization or chromatographic techniques is often required to obtain enantiomerically pure material [2] [6].
Significant advances in stereocontrol emerged through aziridine ring-opening methodologies. The process described in EP1687271A1 and WO2005054194A1 involves the reaction of 1-cyclohexylaziridine with diethyl malonate under basic conditions. This strategy exploits the stereoelectronic bias of the aziridine ring to install the C2 stereocenter with high diastereoselectivity. Subsequent N-deprotection, cyclization, and decarboxylative hydrolysis afford enantiomerically enriched (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid—a key intermediate for trandolapril synthesis. This route achieves >70% overall yield and >98% ee when employing chiral auxiliaries or catalysts, representing a substantial improvement over classical resolution techniques [5] [8].
The (3aR,7aR)-octahydro-1H-indole-2-carboxylic acid (Oic) framework serves as a critical structural component in several angiotensin-converting enzyme (ACE) inhibitors, most notably trandolapril and perindopril. Its conformational rigidity imparts exceptional bioactivity and metabolic stability compared to linear peptidomimetics. In trandolapril synthesis, the (2S,3aR,7aS)-enantiomer of octahydroindole-2-carboxylic acid undergoes stepwise coupling with (2S)-2-aminobutyric acid ester and (1S,3S)-2,3,4,5-tetrahydro-2-oxo-3-(phenylmethyl)-1H-1-benzazepine-1-acetic acid under peptide coupling conditions (DCC, HOBt). The stereochemical integrity at C2, C3a, and C7a positions is essential for optimal binding to the zinc-containing active site of ACE [2] [6].
The structural advantage of Oic lies in its ability to constrain the proline-like ring in a fixed conformation that mimics the transition state of angiotensin I hydrolysis. X-ray crystallographic studies of ACE-Oic complexes reveal:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0